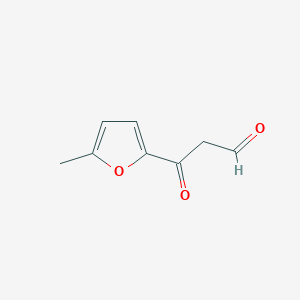
2-Furanpropanal, 5-methyl-beta-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methylfuran-2-yl)-3-oxopropanal is an organic compound that features a furan ring substituted with a methyl group at the 5-position and an oxopropanal group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-3-oxopropanal can be achieved through several methods. One common approach involves the alkylation of 2-methylfuran with formalin using supported acidic ionic liquids as catalysts . This reaction typically occurs under mild conditions and results in high selectivity towards the desired product.
Another method involves the reaction of 5-methylfurfural with acetylacetone in the presence of a base, such as potassium hydroxide, to form the target compound . This reaction is carried out at room temperature and requires careful control of reaction time and conditions to achieve high yields.
Industrial Production Methods
Industrial production of 3-(5-methylfuran-2-yl)-3-oxopropanal often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of supported acidic ionic liquids as catalysts in these reactors allows for efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methylfuran-2-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dioxopentanyl derivatives.
Reduction: Reduction of the compound can yield 5-methylfuran-2-ylmethanol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: 2,5-Dioxopentanyl derivatives.
Reduction: 5-Methylfuran-2-ylmethanol.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
3-(5-Methylfuran-2-yl)-3-oxopropanal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(5-methylfuran-2-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylfurfural: A precursor to 3-(5-methylfuran-2-yl)-3-oxopropanal, used in similar applications.
2-Methylfuran: Another furan derivative with applications in organic synthesis and materials science.
5-Methylfuran-2-ylmethanol: A reduction product of 3-(5-methylfuran-2-yl)-3-oxopropanal, used in the synthesis of various chemicals.
Uniqueness
3-(5-Methylfuran-2-yl)-3-oxopropanal is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Propriétés
Formule moléculaire |
C8H8O3 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3-(5-methylfuran-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H8O3/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3,5H,4H2,1H3 |
Clé InChI |
DOIIUIFNHDSREA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12111849.png)

![Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-](/img/structure/B12111862.png)
![3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12111869.png)
![(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B12111876.png)
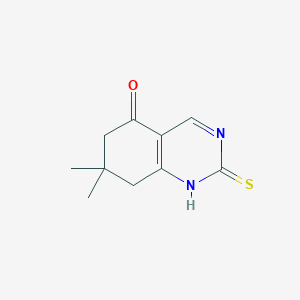
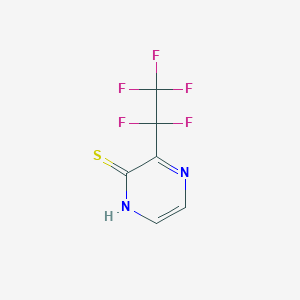
![tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12111887.png)
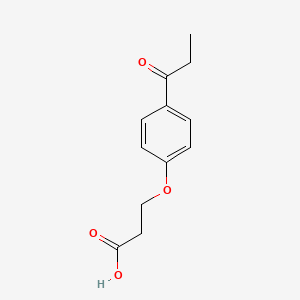

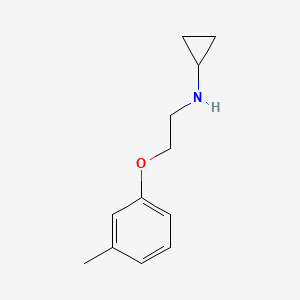
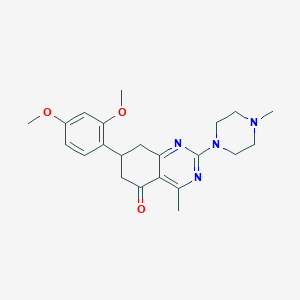
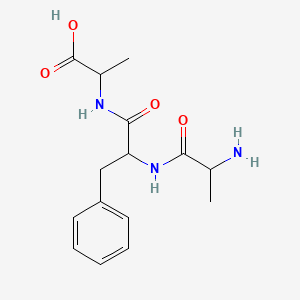
![[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12111922.png)
